molecular formula C23H22N2O5S B11325348 Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11325348
M. Wt: 438.5 g/mol
InChI Key: IJYFNAXUBUQFOV-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-3-28-18(26)14-31-22-16(13-24)19(17-11-8-12-30-17)20(23(27)29-4-2)21(25-22)15-9-6-5-7-10-15/h5-12,19,25H,3-4,14H2,1-2H3

InChI Key

IJYFNAXUBUQFOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CC=CO3)C#N

Origin of Product

United States

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